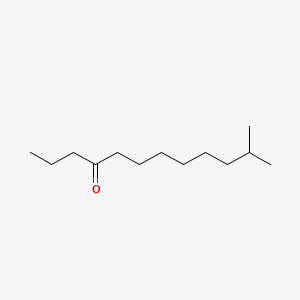
11-Methyl-4-dodecanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methyl-4-dodecanone: is an organic compound with the molecular formula C13H26O . It is a ketone, specifically a long-chain fatty acid derivative, and is known for its role in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: This method involves the alkylation of dodecanone with an appropriate alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3).
Reductive Amination: This involves the reaction of dodecanone with ammonia or an amine in the presence of a reducing agent, such as hydrogen in the presence of a metal catalyst (e.g., palladium on carbon).
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using the above methods, with optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding carboxylic acid, 11-Methyl-4-dodecanoic acid, using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction of this compound can yield the corresponding alcohol, 11-Methyl-4-dodecanol, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, aqueous conditions.
Reduction: LiAlH4, ether solvent.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: 11-Methyl-4-dodecanoic acid.
Reduction: 11-Methyl-4-dodecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 11-Methyl-4-dodecanone is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It serves as a substrate in biochemical assays to study enzyme activities. Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Industry: It is used in the production of fragrances, flavors, and as an intermediate in the manufacture of various chemical products.
Mechanism of Action
The mechanism by which 11-Methyl-4-dodecanone exerts its effects depends on its specific application. For example, in biochemical assays, it may act as a substrate for enzymes, leading to the formation of products that can be measured and analyzed. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Dodecanone: A straight-chain ketone without the methyl group.
11-Methyl-4-tetradecanone: A longer-chain analog with an additional methylene group.
10-Methyl-4-dodecanone: A positional isomer with the methyl group at the 10th carbon.
Uniqueness: 11-Methyl-4-dodecanone is unique due to its specific structural features, which influence its reactivity and applications. The presence of the methyl group at the 11th position provides distinct chemical properties compared to its analogs.
Properties
CAS No. |
29366-35-6 |
|---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
11-methyldodecan-4-one |
InChI |
InChI=1S/C13H26O/c1-4-9-13(14)11-8-6-5-7-10-12(2)3/h12H,4-11H2,1-3H3 |
InChI Key |
HKKPNGKIYAETLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



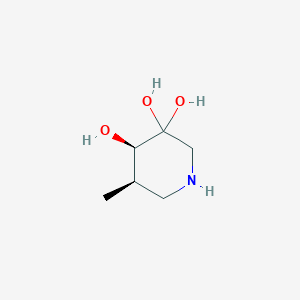

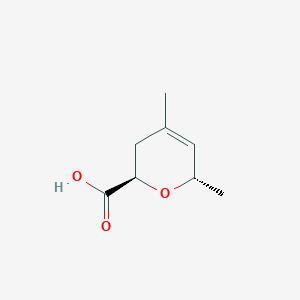
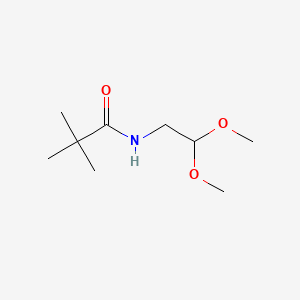
![sodium;4-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoate](/img/structure/B15350438.png)

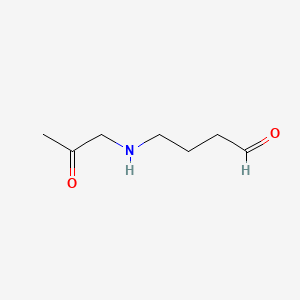

![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B15350462.png)
![N-[2-(2-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B15350467.png)

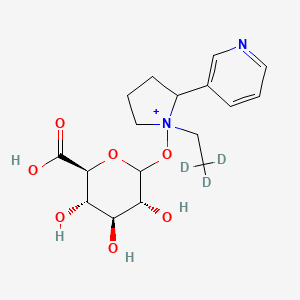
![Anthra[2,3-b]thiophene](/img/structure/B15350492.png)
